Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
Description
Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline-based small molecule characterized by a carbamoylmethoxy substituent at position 4 of the quinoline core and a 3-fluorophenyl carbamoyl moiety. Its structural uniqueness arises from the combination of electron-withdrawing fluorine and the carbamate linker, which may enhance metabolic stability and target binding affinity.
Properties
IUPAC Name |
methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-25-19(24)16-10-17(14-7-2-3-8-15(14)22-16)26-11-18(23)21-13-6-4-5-12(20)9-13/h2-10H,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVIGFYGMWDAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 3-bromophenylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases, subject to further research and clinical trials.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Similar Quinoline Carboxylates
Substituent-Driven Activity and Properties
Key Differences and Implications
- Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) in Methyl 6-methoxy-2-phenylquinoline-4-carboxylate increases electron density, favoring interactions with hydrophobic pockets, whereas fluorine and CF₃ in other analogs enhance electrophilicity and metabolic resistance .
- Positional Isomerism : The carbamoylmethoxy group at position 4 (target compound) versus position 6 (’s analog) alters steric and electronic interactions with biological targets .
- Synthetic Accessibility : Halogenated derivatives (e.g., 4-Cl) require harsh conditions, while carbamoylmethoxy analogs involve milder coupling steps .
Biological Activity
Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H15FNO4
- Molecular Weight : 303.30 g/mol
This compound primarily exerts its biological effects through the inhibition of specific protein kinases involved in cancer progression. In particular, it has shown promising inhibitory activity against the c-Met kinase, which is associated with tumor growth and metastasis.
Key Findings:
- c-Met Inhibition : The compound has been demonstrated to inhibit c-Met with an IC50 value in the nanomolar range, indicating potent activity against this target .
- Antitumor Activity : In vitro studies have shown that the compound exhibits significant cytotoxic effects on various cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cells. The IC50 values for these cell lines were reported as follows:
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the quinoline core and substituents significantly influence the biological activity of the compound. The presence of a fluorine atom on the phenyl ring enhances potency, while the methoxy group contributes to improved solubility and bioavailability.
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl | Increases potency against c-Met |
| Methoxy group | Enhances solubility |
| Carbamoyl linkage | Essential for maintaining biological activity |
Case Studies
- In Vitro Efficacy : A study evaluated the compound's efficacy against a panel of cancer cell lines, revealing that it not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines .
- Mechanistic Studies : Further mechanistic investigations using docking studies highlighted that the compound binds effectively to the c-Met binding site, suggesting a competitive inhibition mechanism .
- Comparative Analysis : When compared to other known c-Met inhibitors, this compound demonstrated superior potency, making it a candidate for further development in targeted cancer therapies.
Q & A
Q. What methodologies enable the design of multi-target drug candidates based on this compound’s scaffold?
- Methodological Answer:
- Fragment-based design : Attach pharmacophores (e.g., sulfonamides) to target secondary sites (e.g., carbonic anhydrase).
- Polypharmacology screening : Use PASS Online to predict off-target interactions.
- Hybrid synthesis : Couple with known kinase inhibitors (e.g., imatinib analogs) via click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
